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Compound of Interest

Compound Name: Nemoralisin

Cat. No.: B12384201

Technical Support Center: Cepaea nemoralis
DNA Extraction

This guide provides troubleshooting advice and detailed protocols for researchers encountering
contamination issues during DNA extraction from the grove snail, Cepaea nemoralis. The high
concentration of mucopolysaccharides and polyphenolic compounds in snail tissues presents
significant challenges that can inhibit downstream molecular applications.

Frequently Asked Questions (FAQs)

Q1: Why is my DNA sample's A260/230 ratio consistently low, even when the A260/280 ratio
looks good?

A low A260/230 ratio (typically <1.8) is the most common purity issue in snail DNA extraction
and strongly indicates the presence of contaminants that absorb light at 230 nm.[1] For Cepaea
nemoralis, this is almost always due to:

e Mucopolysaccharide Carryover: Snail mucus is rich in polysaccharides which co-precipitate
with DNA during alcohol precipitation.[2][3]

e Polyphenolic Compound Contamination: Pigments from the snail's shell and diet can
contaminate the extract.[2][4]
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o Reagent Carryover: Residual guanidine salts from column-based kits or phenol from manual
extractions can also lead to low ratios.[1][5]

An acceptable A260/280 ratio only indicates a lack of protein contamination and does not
guarantee the absence of these powerful enzymatic inhibitors.[2]

Q2: My spectrophotometer readings are acceptable (A260/280 ~1.8, A260/230 >1.8), but my
PCR amplification still fails. What is the likely cause?

This is a classic sign of inhibitor co-precipitation. Even at concentrations that do not
significantly alter spectrophotometer readings, mucopolysaccharides can bind to and inhibit
DNA polymerase, preventing successful amplification.[3][4] Studies have shown that even
when kit-extracted DNA shows comparable quality metrics to DNA from a modified CTAB
protocol, the kit-extracted DNA fails to amplify reliably, whereas the CTAB-extracted DNA is
consistently reproducible.[2][6]

Q3: How can | effectively remove polysaccharide and polyphenol contaminants from my DNA
samples?

The most effective method is to use a DNA extraction protocol specifically designed for high-
inhibitor tissues, such as a modified CTAB (cetyltrimethylammonium bromide) method.[3][4]
Key modifications include:

o CTAB Lysis Buffer: The detergent CTAB is highly effective at separating polysaccharides
from nucleic acids during the lysis step.[4]

o Polyvinylpyrrolidone (PVP): The inclusion of PVP in the lysis buffer is critical as it specifically
binds to and removes polyphenolic compounds.[2][6]

o Repeated Chloroform Extractions: Performing at least two to three washes with a
chloroform:isoamyl alcohol mixture helps to separate proteins and lipids from the aqueous
phase containing DNA.[2][7]

Q4: My final DNA pellet is brown or discolored. Can | still use it?

A discolored pellet indicates pigment contamination.[3] While you may still be able to amplify
the DNA, these pigments can interfere with accurate spectrophotometric quantification.[4] If
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precise quantification is necessary for downstream applications like next-generation
sequencing, it is recommended to use a fluorometric method (e.g., Qubit) for more accurate
measurement.[4] To minimize pigment contamination, use less-pigmented tissues like foot
muscle whenever possible.[3]

Q5: I suspect my DNA is degrading during the extraction process. How can | prevent this?

Snalil tissue lysates can contain high levels of active nucleases that degrade DNA.[8] To
counteract this, you can modify your protocol by:

e Minimizing Lysis Time: Avoid unnecessarily long incubation periods. While overnight lysis
may be needed for tough tissue, shorter times are preferable if the tissue is sufficiently
disrupted.[8]

e Using Heat to Inactivate Nucleases: Performing the proteinase K digestion step at a higher
temperature (e.g., 60-65°C) helps to denature and inactivate many nucleases.[8][9]

Q6: Is it possible to extract DNA from Cepaea nemoralis without sacrificing the animal?

Yes, non-invasive methods have been successfully developed. DNA can be reliably extracted
from the mucus secreted by the snail.[10] By allowing the snail to crawl across a sterile cotton
swab or glass slide, enough epithelial cells are collected in the slime trail for successful DNA
extraction and PCR amplification.[10][11] This approach is particularly valuable for
conservation genetics and population studies.

Troubleshooting Guide
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Symptom

Possible Cause(s)

Recommended Solution(s)

Low A260/230 Ratio (<1.8)

Polysaccharide (mucus),
polyphenol, or guanidine salt

contamination.[1][2]

1. Re-purify the DNA using an
ethanol precipitation clean-up
step.[12] 2. Re-extract the
sample using the Modified
CTAB protocol. 3. Ensure an
extra wash step and a final
"dry spin" are performed when
using column-based kits to
remove all traces of wash
buffer.[13]

Low A260/280 Ratio (<1.8)

Protein contamination
(incomplete proteinase K

digestion) or residual phenol.

[5]

1. Ensure proteinase K is
active and extend digestion
time. 2. Repeat the
chloroform:isoamyl alcohol
purification step. 3. Perform an

ethanol precipitation clean-up.

PCR/Enzyme Digestion Failure

Co-precipitation of inhibitors

(mucopolysaccharides).[2][3]

1. Dilute the DNA template
1:10 or 1:100 in sterile water to
dilute the inhibitor
concentration.[12] 2. Re-
extract the original tissue using
the Modified CTAB method
with PVP.[2]

Viscous, Slimy DNA Pellet

High polysaccharide

contamination.[14]

1. During precipitation, use a
higher salt concentration (e.qg.,
add NacCl) to selectively
precipitate DNA over
polysaccharides. 2. Re-extract
using the Modified CTAB

protocol.

Colored DNA Pellet

Co-precipitation of shell or

dietary pigments.[3][4]

1. Use less-pigmented tissue
(e.g., foot muscle).[3] 2. Add
PVP to the CTAB lysis buffer to
bind polyphenols.[2] 3.
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Quantify DNA using
fluorometry instead of
spectrophotometry for higher

accuracy.[4]

1. Ensure complete
mechanical disruption of the
tissue (bead beating or
grinding).[12] 2. For Kits,

Incomplete tissue lysis; DNA ) ]
extend lysis to overnight.[2] 3.

Low DNA Yield loss during phase separation; )
o Be careful not to disturb the
poor precipitation. . _
interface during chloroform
extractions. 4. Ensure
isopropanol/ethanol is ice-cold

for precipitation.

1. Minimize incubation times
and use heat (60-65°C) during

Nuclease activity; excessive lysis to inhibit nucleases.[8] 2.
Sheared/Degraded DNA mechanical shearing (e.g., Mix by gentle inversion instead
over-vortexing).[8] of vigorous vortexing after

adding DNA precipitation

solutions.[7]

Data Presentation
Comparison of DNA Extraction Methods for Gastropods

The following table summarizes findings from a study comparing a modified CTAB protocol with
a standard commercial kit (Qiagen® DNeasy Blood and Tissue Kit) for non-marine molluscs.
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Metric

Modified CTAB
Method

Qiagen® DNeasy
Kit

Reference

Extraction Success
Rate

82% (19/23 samples)

56% (13/23 samples)

[6]

DNA Quality

>1.80 >1.80 [2]
(A260/280)
Amplification High (replicable 4 out Low (could not be

Reproducibility

of 5 times)

reliably replicated)

[2][6]

Sequencing Quality

Significantly better

Lower quality

chromatograms

[2]

Approximate Cost per

Sample

~ $1.20 USD (< %100)

~ $3.00 USD (%250)

[6]

Time Involved

~ 15-16 hours
(includes overnight

digestion)

~ 12 hours (includes

overnight digestion)

[6]

Experimental Protocols
Protocol 1: Modified High-Salt CTAB Extraction with PVP

This protocol is adapted from methods proven effective for obtaining high-quality, inhibitor-free
DNA from gastropods.[2][6]

Reagents:

Modified CTAB Lysis Buffer: 2% (w/v) CTAB, 100 mM Tris-HCI (pH 8.0), 20 mM EDTA (pH

8.0), 1.4 M NacCl, 1% (w/v) Polyvinylpyrrolidone (PVP-40). Add 0.2% (v/v) 3-mercaptoethanol

just before use.

Proteinase K (20 mg/mL solution)
Chloroform:lsoamyl Alcohol (24:1)

Isopropanol (ice-cold)
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o Ethanol (70%, ice-cold)
o TE Buffer or Nuclease-Free Water
Procedure:

o Excise ~20 mg of foot muscle tissue and place it in a 1.5 mL microcentrifuge tube. If
possible, starve the snail for 24-48 hours prior to dissection to reduce gut content.

e Add 500 pL of pre-warmed (60°C) Modified CTAB Lysis Buffer and 20 uL of Proteinase K.
e Mechanically disrupt the tissue using a sterile pestle or a bead beater.

¢ Incubate the lysate in a water bath or heat block at 60°C for at least 3 hours (or overnight for
tough tissue), with occasional gentle inversion.[12]

e Add an equal volume (500 pL) of chloroform:isoamyl alcohol (24:1). Mix by gentle inversion
for 5 minutes until an emulsion forms.

e Centrifuge at 12,000 x g for 10 minutes at 4°C.

o Carefully transfer the upper aqueous phase to a new, clean tube. Be extremely careful not to
transfer any of the white interface layer.

o Repeat the chloroform:isoamyl alcohol wash (Steps 5-7) one or two more times.

» To the final aqueous supernatant, add 0.7 volumes of ice-cold isopropanol. Mix by gentle
inversion until a white DNA precipitate becomes visible.

e Incubate at -20°C for at least 1 hour to improve yield.
e Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the DNA.

o Carefully discard the supernatant. Wash the pellet twice with 500 pL of ice-cold 70% ethanol,
centrifuging for 5 minutes each time.

e Air dry the pellet for 10-15 minutes. Do not over-dry.
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e Resuspend the DNA in 30-50 pL of TE buffer or nuclease-free water.

Protocol 2: Modified Commercial Spin-Column Kit
Protocol

This protocol provides key modifications for using a standard kit like the Qiagen® DNeasy
Blood & Tissue Kit.

Procedure:

o Follow the manufacturer's protocol for tissue preparation and addition of Buffer ATL and
Proteinase K.

» Modification 1 (Lysis): Extend the incubation period. Instead of the recommended 1-3 hours,
incubate the sample overnight at 56°C to ensure complete tissue lysis.[2]

» Continue with the manufacturer's protocol for adding Buffer AL, ethanol, and loading the
lysate onto the spin column.

» Modification 2 (Washing): After the final wash step with Buffer AW2, perform an additional
"dry spin” by centrifuging the empty column at maximum speed for 1-2 minutes to remove all
residual ethanol.[13]

» Modification 3 (Elution): To achieve a higher final DNA concentration, elute the DNA twice
using a smaller volume. Add 50 uL of Buffer AE, incubate for 5 minutes at room temperature,
and centrifuge. Then, re-apply the same eluate to the column membrane, incubate again,
and perform a final centrifugation.[2]
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Check Spectrophotometer Ratios
(NanoDrop)

Probable Cause:
Co-precipitated Inhibitors
(Mucopolysaccharides)

Probable Cause:
Polysaccharide, Polyphenol,
or Salt Contamination
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1. Tissue Selection
(Foot Muscle Preferred)

2. Mechanical Disruption
(Pestle or Bead Beating)

3. Lysis (60-65°C)
(CTAB + PVP + Proteinase K)

4. Purification
(2-3x Chloroform:Isoamyl Alcohol Extractions)

'

5. Precipitation
(Ice-Cold Isopropanol)

6. Wash & Dry
(2x with 70% Ethanol)

7. Resuspend
(TE Buffer or Water)

8. Quality Control
(Spectrophotometry / Fluorometry)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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